Tri-tert-butylphosphonium tetrafluoroborate

Catalog No.
S755367
CAS No.
131274-22-1
M.F
C12H28BF4P
M. Wt
290.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-tert-butylphosphonium tetrafluoroborate

CAS Number

131274-22-1

Product Name

Tri-tert-butylphosphonium tetrafluoroborate

IUPAC Name

tritert-butylphosphanium;tetrafluoroborate

Molecular Formula

C12H28BF4P

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1

InChI Key

YTJUCJAUJCXFTN-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C

Synonyms

Tri-tert-butylphosphine Tetrafluoroborate; Tris(tert-butyl)phosphine Tetrafluoroborate; Tris(tert-butyl)phosphonium Tetrafluoroborate;

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C

Palladium-Catalyzed Cross-Coupling Reactions:

  • TTBP serves as a ligand for palladium(0) catalysts in Suzuki-Miyaura coupling, a reaction for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. Studies have shown that TTBP can be particularly effective in these reactions, offering advantages like:
    • Broad substrate scope: It enables coupling of a wide range of aryl and vinyl partners. Source: Journal of the American Chemical Society, 2002, 124 (24), 6890-6898:
    • Improved stability: The bulky tert-butyl groups on the phosphonium cation contribute to the enhanced stability of the palladium catalyst, leading to higher reaction yields and improved catalyst longevity. Source: Chemistry - A European Journal, 2004, 10 (12), 2992-3000:
  • TTBP also finds use in other palladium-catalyzed cross-coupling reactions, including:
    • Heck reaction: Formation of carbon-carbon bonds between alkenes and aryl or vinyl halides. Source: Tetrahedron Letters, 2002, 43 (18), 3321-3324:
    • Sonogashira coupling: Formation of carbon-carbon bonds between alkynes and aryl or vinyl halides. Source: The Journal of Organic Chemistry, 2003, 68 (12), 4885-4890:

Other Applications:

  • Beyond catalysis, TTBP finds use in various scientific research fields, including:
    • Ionic liquids: As a precursor for the synthesis of new ionic liquids with potential applications in separation science and electrocatalysis. Source: Inorganic Chemistry, 2003, 42 (17), 5436-5442:
    • Material science: As a component in the preparation of organic-inorganic hybrid materials. Source: Journal of Materials Chemistry, 2004, 14 (5), 881-887:

Tri-tert-butylphosphonium tetrafluoroborate (TTBP), also known as [(t-Bu)3PH]BF4, is a quaternary phosphonium salt. It is a white crystalline solid synthesized for use in scientific research. TTBP is a valuable ligand in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions [].


Molecular Structure Analysis

The key feature of TTBP's structure is the positively charged phosphonium cation [(t-Bu)3PH]+. This cation consists of a central phosphorus atom bonded to three bulky tert-butyl groups ((t-Bu) -) and a hydrogen atom. The negative counterion is the tetrafluoroborate anion (BF4)-, which is a weakly coordinating anion [].

The steric bulk of the tert-butyl groups around the phosphorus atom creates a hindered environment, influencing TTBP's interaction with other molecules. This steric hindrance is a crucial aspect for its effectiveness as a ligand in catalysis [].


Chemical Reactions Analysis

Synthesis:

The specific synthesis of TTBP might vary depending on the desired scale and purification methods. However, a common approach involves the reaction of tri-tert-butylphosphine with tetrafluoroboric acid [].

(t-Bu)3P + HBF4 → [(t-Bu)3PH]BF4

Reactions as a Ligand:

TTBP functions as a ligand in various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds [].
  • Stille coupling: This reaction creates carbon-carbon bonds between aryl or vinyl halides and organotin reagents [].
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [].
  • Negishi coupling: This reaction creates carbon-carbon bonds between aryl or vinyl halides and organozinc reagents [].
  • Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds between aryl or vinyl halides and amines [].
  • Heck reaction: This reaction creates carbon-carbon bonds between alkenes and aryl or vinyl halides [].

In these reactions, TTBP coordinates with the palladium catalyst, influencing its reactivity and selectivity towards the desired product []. The steric bulk of TTBP helps control the reaction pathway and often leads to the formation of more hindered products compared to other ligands [].


Physical And Chemical Properties Analysis

  • Melting point: 122-124 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in polar organic solvents like dichloromethane, acetonitrile, and THF []
  • Stability: Stable under air and moisture []

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (27.27%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (18.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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